molecular formula C49H98O B14256814 Nonatetracontan-5-one CAS No. 184651-77-2

Nonatetracontan-5-one

Cat. No.: B14256814
CAS No.: 184651-77-2
M. Wt: 703.3 g/mol
InChI Key: IVTQICCDXOGSGS-UHFFFAOYSA-N
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Description

Nonatetracontan-5-one is a long-chain aliphatic ketone with the molecular formula C₄₉H₉₈O, featuring a ketone functional group (-C=O) at the fifth carbon of its 49-carbon backbone. Its theoretical molecular weight is approximately 702.3 g/mol, derived from the formula (C: 12.01 × 49 = 588.49; H: 1.01 × 98 = 98.98; O: 16.00 = 16.00).

Properties

CAS No.

184651-77-2

Molecular Formula

C49H98O

Molecular Weight

703.3 g/mol

IUPAC Name

nonatetracontan-5-one

InChI

InChI=1S/C49H98O/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-48-49(50)47-6-4-2/h3-48H2,1-2H3

InChI Key

IVTQICCDXOGSGS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)CCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of nonatetracontan-5-one typically involves the oxidation of nonatetracontane. One common method is the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions. The reaction proceeds as follows:

[ \text{Nonatetracontane} + \text{Oxidizing Agent} \rightarrow \text{this compound} + \text{By-products} ]

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure efficient and consistent production. The choice of oxidizing agent and reaction conditions is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Nonatetracontan-5-one can undergo various chemical reactions, including:

    Oxidation: Further oxidation can convert the ketone to a carboxylic acid.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The carbonyl carbon can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Grignard reagents (RMgX) or organolithium reagents (RLi).

Major Products

    Oxidation: Nonatetracontanoic acid.

    Reduction: Nonatetracontan-5-ol.

    Substitution: Various substituted nonatetracontanes depending on the nucleophile used.

Scientific Research Applications

Nonatetracontan-5-one has several applications in scientific research:

    Chemistry: Used as a model compound to study long-chain ketones and their reactivity.

    Biology: Investigated for its potential biological activity and interactions with biological membranes.

    Medicine: Explored for its potential use in drug delivery systems due to its long hydrophobic chain.

    Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of nonatetracontan-5-one involves its interaction with various molecular targets. The carbonyl group can participate in hydrogen bonding and dipole-dipole interactions, influencing the compound’s reactivity and interactions with other molecules. In biological systems, this compound may interact with lipid membranes, affecting membrane fluidity and permeability.

Comparison with Similar Compounds

Nonatetracontan-5-one shares structural and functional similarities with both shorter-chain ketones and long-chain alkanes. Below is a detailed comparison with four analogs, supported by the provided evidence and extrapolated data where necessary.

Structural and Functional Analogues

2.1.1 Nonan-5-one (CAS 502-56-7)

  • Molecular Formula : C₉H₁₈O
  • Molecular Weight : 142.24 g/mol
  • Functional Group : Ketone at position 5.
  • Physical State : Liquid at room temperature (RT).
  • Flammability : Classified as a Category 3 flammable liquid (H226) due to lower flash points typical of smaller ketones .
  • Applications : Used in laboratory chemical synthesis and manufacturing .

2.1.2 Nonatetracontane (CAS 7098-27-3)

  • Molecular Formula : C₄₉H₁₀₀
  • Molecular Weight : 689.32 g/mol
  • Physical State : Solid at RT, typical of long-chain alkanes.

n-Pentacontane (C₅₀H₁₀₂)

  • Molecular Formula : C₅₀H₁₀₂
  • Molecular Weight : 703.41 g/mol
  • Functional Group : Alkane.
  • Handling : Requires standard precautions for long-chain hydrocarbons (e.g., avoiding inhalation or skin contact) .
Comparative Analysis
Property This compound Nonan-5-one Nonatetracontane n-Pentacontane
Molecular Formula C₄₉H₉₈O C₉H₁₈O C₄₉H₁₀₀ C₅₀H₁₀₂
Molecular Weight ~702.3 142.24 689.32 703.41
Functional Group Ketone Ketone Alkane Alkane
Physical State (RT) Solid (inferred) Liquid Solid Solid
Flammability Likely Category 4* Category 3 (H226) Not classified Not classified
Polarity Moderate (ketone) Moderate (ketone) Nonpolar Nonpolar

*Inference: Longer carbon chains reduce volatility, likely placing this compound in a lower flammability category compared to Nonan-5-one.

Key Findings

Chain Length vs. Physical State: Increasing carbon chain length correlates with higher melting points. This compound and its alkane analogs (C₄₉–C₅₀) are solids at RT, while Nonan-5-one (C₉) is liquid .

However, the long hydrophobic chain likely dominates, limiting miscibility .

Safety Profiles: Smaller ketones (e.g., Nonan-5-one) pose higher flammability risks, whereas alkanes and long-chain ketones prioritize handling precautions for inhalation or particulate exposure .

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